

"GC-MS analysis of Methyl 2,6,10trimethyldodecanoate"

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Methyl 2,6,10-trimethyldodecanoate**

For researchers, scientists, and drug development professionals, the accurate identification and quantification of branched-chain fatty acid methyl esters (FAMEs) is crucial in various fields, including diagnostics and biomarker discovery. **Methyl 2,6,10-trimethyldodecanoate**, a saturated branched-chain fatty acid, is an example of such a molecule where its structural elucidation and quantification necessitate a robust analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the gold standard for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio.

This document provides a comprehensive guide to the analysis of **Methyl 2,6,10-trimethyldodecanoate** using GC-MS. It includes a detailed experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and key molecular fragmentation pathways.

Applications

The analysis of branched-chain fatty acids like **Methyl 2,6,10-trimethyldodecanoate** is relevant in several research areas:

• Clinical Diagnostics: Certain branched-chain fatty acids, such as phytanic acid, are biomarkers for peroxisomal disorders like Refsum disease.[1][2] The analytical methods



developed for these diagnostic tests are directly applicable to other branched-chain fatty acids.

- Microbiology: Branched-chain fatty acids are components of the cell membranes of many bacteria, and their analysis can be used for bacterial identification and chemotaxonomy.
- Food Science and Nutrition: The fatty acid profile of food products, including the presence of branched-chain fatty acids, can influence their nutritional value and metabolic effects.

Experimental Protocols

A robust and reliable analysis of **Methyl 2,6,10-trimethyldodecanoate** relies on careful sample preparation and optimized instrument parameters.

Sample Preparation: Transesterification of Fatty Acids

For samples containing 2,6,10-trimethyldodecanoic acid in a complex matrix (e.g., biological tissues, cells), a derivatization step is required to convert the non-volatile fatty acid into its volatile methyl ester.

Materials:

- Sample containing the lipid of interest
- Methanol (CH₃OH)
- Sulfuric acid (H₂SO₄) or Acetyl chloride
- Internal Standard (e.g., Methyl pentadecanoate)
- Hexane or Diethyl ether (for extraction)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Protocol:



- To approximately 100-200 mg of the lipid-containing sample, add a known amount of internal standard (e.g., 25 mg of methylpentadecanoate).[3]
- Add 15 mL of methanol followed by 3 drops of concentrated sulfuric acid.[3]
- Reflux the mixture for 1 hour at 60-70°C.
- After cooling, add 10 mL of saturated sodium chloride solution and extract the FAMEs with 5 mL of hexane or diethyl ether.[3]
- Collect the organic phase and dry it over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.



Parameter	Value	Reference	
Gas Chromatograph	Agilent 7890A or similar	[3]	
Mass Spectrometer	Agilent 5977B MSD or similar	[3]	
GC Column	HP-88 (60 m x 0.25 mm, 0.2 μm) or similar polar capillary column	[3]	
Carrier Gas	Helium at a constant flow of 1.2 mL/min	[3]	
Injector Temperature	250°C		
Injection Mode	Split (20:1) or Splitless, depending on concentration	[3]	
Injection Volume	1 μL	[3]	
Oven Temperature Program	Initial temperature of 120°C, ramp to 240°C at 3°C/min, hold for 10 min	[3]	
MS Transfer Line Temp	250°C		
Ion Source	Electron Ionization (EI)	_	
Ion Source Temperature	230°C	_	
Electron Energy	70 eV	_	
Mass Scan Range	m/z 40-500	[3]	
Acquisition Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification	[4]	

Data Presentation

Quantitative data for **Methyl 2,6,10-trimethyldodecanoate** can be presented in a clear, tabular format. The following table is an illustrative example based on typical performance for FAME analysis.



Parameter	Value
Retention Time (RT)	Dependent on the specific GC conditions
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL
Linear Range	1 - 1000 ng/mL
R ² of Calibration Curve	> 0.995
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

Note: These values are illustrative and should be determined experimentally for each specific assay.

Data Analysis and Interpretation

The mass spectrum of **Methyl 2,6,10-trimethyldodecanoate** is expected to show characteristic fragmentation patterns for a branched-chain FAME. While a reference spectrum for this specific compound is not readily available, the spectrum of the closely related Methyl 2,6,10-trimethyltridecanoate from the NIST database can be used as a guide.[5]

Key diagnostic ions for branched-chain FAMEs include:

- Molecular Ion (M+): The ion corresponding to the intact molecule. For Methyl 2,6,10-trimethyldodecanoate (C₁₆H₃₂O₂), this would be at m/z 272.
- McLafferty Rearrangement Ion: A prominent ion at m/z 74 is characteristic of straight-chain methyl esters. In branched esters, its intensity can be reduced, especially with branching near the carboxyl group.
- Branching at C2: A methyl group at the C2 position often leads to a characteristic ion at m/z
 88.[6]
- Cleavage at Branch Points: Fragmentation tends to occur at the carbon-carbon bonds adjacent to the methyl branches, leading to the loss of alkyl radicals.[7][8]



The following table summarizes the expected major fragments for **Methyl 2,6,10-trimethyldodecanoate** based on the fragmentation of similar branched FAMEs.

m/z	Proposed Fragment	Interpretation	Reference
272	[M] ⁺	Molecular Ion	
241	[M - 31] ⁺	Loss of methoxy group (•OCH ₃)	
88	[CH ₃ -CH(CH ₃)- C(OH)=OCH ₃]+	Characteristic of 2- methyl branching	[6]
74	[CH2=C(OH)-OCH3]+	McLafferty rearrangement product	[6]
Various	Cleavage at C6 and C10 branch points	[7][8]	

Visualizations Experimental Workflow

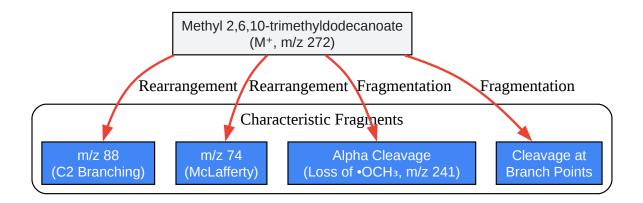


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Caption: Overall experimental workflow for GC-MS analysis.

Fragmentation Pathway





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